![molecular formula C29H28ClN5O B11039002 (4-Benzylpiperazin-1-yl)[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone](/img/structure/B11039002.png)
(4-Benzylpiperazin-1-yl)[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone
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Overview
Description
The compound (4-Benzylpiperazin-1-yl)[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone is a complex organic molecule that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring, a benzimidazole moiety, and a chlorophenyl group, which collectively contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction, often involving a halogenated precursor and piperazine.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired methanone derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the benzimidazole and piperazine rings.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes and enzymes, inhibiting their growth and proliferation .
Medicine
In medicinal chemistry, (4-Benzylpiperazin-1-yl)[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone is investigated for its potential as an anticancer agent. Its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the benzimidazole moiety can inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular functions, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone: Similar in structure but with a pyridine ring instead of a benzimidazole moiety.
(4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Contains a dichloropyridine ring, offering different reactivity and biological activity.
Uniqueness
What sets (4-Benzylpiperazin-1-yl)[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone apart is its combination of a benzimidazole core with a piperazine ring and a chlorophenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H28ClN5O |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone |
InChI |
InChI=1S/C29H28ClN5O/c1-20-26(28(36)34-17-15-33(16-18-34)19-21-9-3-2-4-10-21)27(22-11-5-6-12-23(22)30)35-25-14-8-7-13-24(25)32-29(35)31-20/h2-14,27H,15-19H2,1H3,(H,31,32) |
InChI Key |
DERMPHGBXHAHBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4Cl)C(=O)N5CCN(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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